4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGWBGUYZJOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. . The reaction conditions usually involve the use of copper(I) salts as catalysts, with solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function . The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine and key analogs:
Table 1: Structural and Functional Comparison
Key Comparisons:
Heterocycle Substitution: The target compound’s triazole moiety at the phenyl para position distinguishes it from 4-[4-(1H-imidazol-1-yl)phenyl]pyrimidin-2-amine (CAS: 477850-39-8), where imidazole replaces triazole. SR-3306 incorporates additional substituents (morpholinyl, pyridinyl), expanding its pharmacophore for selective JNK inhibition .
Synthetic Routes :
- highlights SNAr reactions for imidazole-bipyridine systems, suggesting analogous methods for the target compound . In contrast, SR-3306 likely requires multi-step coupling due to its complex substituents .
Biological Activity :
- While direct data for the target compound are lacking, SR-3306 ’s JNK inhibition demonstrates how triazole-pyrimidine hybrids can achieve specificity through strategic substitution .
- Imidazole analogs (e.g., ) show broad antimicrobial activity, implying that triazole variants may similarly interact with microbial enzymes .
Structural Isomerism :
- 4-Phenyl-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinamine (CAS: 241146-85-0) is a structural isomer of the target compound, with triazole at pyrimidine C5 instead of phenyl C4. This positional change could alter electronic properties and binding affinity .
Biological Activity
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring linked to a phenyl group, which is further connected to a pyrimidine amine. Its molecular formula is with a molecular weight of 218.24 g/mol. The presence of the triazole ring is significant as it contributes to various biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : Compounds similar to this compound have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. A study demonstrated that triazole compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.12 | E. coli |
| Compound B | 0.5 | S. aureus |
| Compound C | 1.95 | P. aeruginosa |
- Fungal Activity : The compound has been evaluated for antifungal properties against strains like Candida albicans. The results indicated moderate antifungal activity comparable to existing antifungal agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Cell Line Studies : In vitro studies have shown that compounds with similar structures inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain hybrids demonstrated IC50 values between 15.6 and 23.9 µM against MCF-7 cells, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hybrid A | MCF-7 | 15.6 |
| Hybrid B | HCT-116 | 22.6 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways:
- DNA Gyrase Inhibition : Some triazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial growth .
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Case Studies
Several studies have highlighted the therapeutic potential of triazole derivatives:
- Study on Antibacterial Activity : A recent investigation into various triazole derivatives revealed that modifications at specific positions significantly enhanced antibacterial potency against resistant strains .
- Evaluation of Anticancer Hybrids : Research focused on synthesizing hybrids containing the triazole moiety showed improved selectivity towards cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
